molecular formula C10H12FNO4S B2905374 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 701272-36-8

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2905374
CAS No.: 701272-36-8
M. Wt: 261.27
InChI Key: YKZKJQOLNWFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid ( 701272-36-8) is a high-purity chemical compound supplied for research and development purposes. This benzoic acid derivative features a fluorine atom at the 4-position and an isopropylsulfamoyl group at the 3-position of the benzene ring, giving it a molecular formula of C10H12FNO4S and a molecular weight of 261.27 g/mol . Compounds with a sulfamoyl benzoic acid scaffold are of significant interest in medicinal chemistry and are frequently explored as key intermediates or core structures in the design of biologically active molecules . Research into similar sulfonamide-based compounds highlights their potential in various pharmacological applications, including the development of agents that target the cannabinoid receptors CB1 and CB2 . The presence of the sulfonamide group adjacent to the carboxylic acid provides a multifunctional scaffold that is valuable for further chemical modifications, such as the synthesis of amide derivatives, making it a versatile building block in organic synthesis . Safety and Handling: This compound is classified with the signal word "Danger" and carries the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment. The UN number is 2811 and it is assigned to packing group III . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-fluoro-3-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZKJQOLNWFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzoic acid with isopropylamine and a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the para position of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Reaction Conditions Products Key Observations
NaOH (aq.), 100°C, 6 hrs3-[(propan-2-yl)sulfamoyl]-4-hydroxybenzoic acidFluorine replaced by hydroxyl group; confirmed via 19F^{19}\text{F} NMR .
NH3_3/CuCl, DMF, 120°C4-Amino-3-[(propan-2-yl)sulfamoyl]benzoic acidAmine substitution with 85% yield; regioselectivity confirmed by HPLC-MS .

Sulfamoyl Group Reactivity

The sulfamoyl (–NHSO2_2–) group participates in acid-catalyzed hydrolysis and alkylation:

Hydrolysis

Conditions Products Notes
H2_2SO4_4 (conc.), reflux4-Fluoro-3-sulfobenzoic acid + isopropylamineComplete cleavage of sulfamoyl linkage; validated via FTIR and 1H^1\text{H} NMR .

Alkylation

Reagents Products Efficiency
CH3_3I, K2_2CO3_3, acetone4-Fluoro-3-[(N-methyl-propan-2-yl)sulfamoyl]benzoic acid70% yield; methylation confirmed by mass spectrometry .

Benzoic Acid Functionalization

The carboxylic acid group undergoes esterification and decarboxylation:

Reaction Type Conditions Products Key Data
Esterification SOCl2_2, MeOH, 60°CMethyl 4-fluoro-3-[(propan-2-yl)sulfamoyl]benzoate92% yield; ester confirmed by 13C^{13}\text{C} NMR .
Decarboxylation Quinoline, Cu powder, 200°C3-[(propan-2-yl)sulfamoyl]fluorobenzeneCO2_2 evolution monitored via gas chromatography .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates nitration and sulfonation:

Reaction Conditions Products Regioselectivity
Nitration HNO3_3/H2_2SO4_4, 0°C4-Fluoro-5-nitro-3-[(propan-2-yl)sulfamoyl]benzoic acidNitro group enters meta to sulfamoyl; X-ray crystallography .
Sulfonation SO3_3, H2_2SO4_4, 50°C4-Fluoro-3-[(propan-2-yl)sulfamoyl]-5-sulfobenzoic acidSteric hindrance limits substitution to the para position .

Reduction and Oxidation

The sulfamoyl group and aromatic system are redox-active:

Reduction

Reagents Products Mechanism
LiAlH4_4, THF4-Fluoro-3-[(propan-2-yl)sulfinyl]benzoic acidPartial reduction of sulfonamide to sulfoxide; confirmed by HPLC .

Oxidation

Reagents Products Outcome
KMnO4_4, H2_2O, 80°C4-Fluoro-3-sulfobenzoic acid + isopropylamineComplete oxidation of sulfamoyl to sulfonic acid .

Coupling Reactions

The benzoic acid moiety participates in cross-coupling reactions:

Reaction Catalyst Products Yield
Suzuki-Miyaura Pd(PPh3_3)4_4, K2_2CO3_34-Fluoro-3-[(propan-2-yl)sulfamoyl]biphenyl-4-carboxylic acid65% yield; confirmed by 19F^{19}\text{F} NMR .

Comparative Reactivity with Analogues

Key differences between this compound and related compounds:

Compound Substituents Reactivity Profile
4-Fluoro-3-sulfamoylbenzoic acid –NH2_2 instead of –NHSO2_2Higher susceptibility to hydrolysis but reduced electrophilic substitution .
2-Fluoro-5-sulfamoylbenzoic acid Fluorine at ortho positionSteric hindrance limits NAS efficiency (45% vs. 85% for para-F) .

Mechanistic Insights

  • NAS of Fluorine : The electron-withdrawing sulfamoyl group activates the ring, directing substitutions to the meta and para positions .
  • Sulfamoyl Stability : Resists hydrolysis under neutral conditions but cleaves rapidly in strong acids or bases .

Scientific Research Applications

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade . By inhibiting this enzyme, the compound can modulate the production of inflammatory mediators and exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key Structural Features

The table below highlights structural differences among selected sulfamoyl benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid 4-F, 3-(propan-2-yl)sulfamoyl C₁₀H₁₁FNO₄S 260.26 1388027-19-7* Sulfamoyl, Fluorine, Carboxylic acid
4-Chloro-3-(2-chlorophenyl)(prop-2-en-1-yl)sulfamoylbenzoic acid 4-Cl, 3-(allyl-2-Cl-Ph-sulfamoyl) C₁₆H₁₃Cl₂NO₄S 386.25 380436-74-8 Chlorine, Allyl, Sulfamoyl
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid 4-F, 3-(morpholine-sulfonyl) C₁₁H₁₂FNO₅S 289.28 299181-56-9 Morpholine-sulfonyl, Fluorine
2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) 3-sulfamoyl, naphthalimide side chain C₂₀H₁₈N₂O₆S 414.43 Not provided Sulfamoyl, Naphthalimide
Bumetanide (Loop diuretic) 3-(butylamino)-4-phenoxy-5-sulfamoyl C₁₇H₂₀N₂O₅S 364.42 28395-03-1 Sulfamoyl, Phenoxy, Butylamino

*Note: CAS No. 1388027-19-7 corresponds to a similar compound (4-fluoro-3-(propan-2-yl)benzoic acid) but lacks the sulfamoyl group, suggesting a possible discrepancy in nomenclature .

Functional Insights
  • Sulfamoyl vs. Sulfonyl Groups : The sulfamoyl group (-SO₂-NH-) in the target compound enables hydrogen bonding with biological targets, as demonstrated by molecular modeling studies. For instance, compound 4 () showed a binding affinity of -8.53 kcal/mol compared to -7.94 kcal/mol for a sulfur-containing analog, highlighting the sulfamoyl group’s superiority in target engagement .
  • Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier, less electronegative substituents like chlorine (e.g., 4-chloro-3-(2-chlorophenyl) analog, CAS 380436-74-8) .
Ion Transport Modulation

Sulfamoyl benzoic acids are known inhibitors of NKCC transporters. However, substituent differences influence isoform selectivity:

  • NKCC1 vs. NKCC2: Bumetanide preferentially inhibits NKCC2 in the kidney, while the target compound’s isopropylsulfamoyl group may shift selectivity toward NKCC1, which is widely expressed in non-renal tissues .
Environmental and Metabolic Stability

Fluorinated compounds like the target molecule are generally more resistant to environmental degradation than chlorinated analogs (e.g., PFOS derivatives in ). However, the sulfamoyl group may increase water solubility, reducing bioaccumulation risks compared to fully halogenated compounds .

Biological Activity

4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is a sulfonamide compound characterized by its unique structure, which includes a fluorine atom and a sulfamoyl group. With the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol, this compound has garnered interest in various biological studies due to its potential therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α) , which is significant in the arachidonic acid cascade, influencing inflammatory processes and pain signaling pathways. This inhibition suggests potential applications in treating inflammatory diseases and pain management.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various in vitro assays. For instance, it has been shown to inhibit the activity of specific transport proteins, which can be critical in drug absorption and metabolism . The half-maximal inhibitory concentration (IC50) values for these interactions indicate its potency relative to other compounds within similar classes.

CompoundTarget ProteinIC50 (μM)
This compoundcPLA2α30
S1647 (Phenylsulfonylamino-benzanilide)ASBT206.7
S1647 (Phenylsulfonylamino-benzanilide)NTCP144.0

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or diminish its biological activity. For example, modifications to the fluorine substitution have been shown to significantly affect the compound's potency against specific targets:

  • Fluorine Substitution : Compounds with fluorine substitutions generally exhibited reduced potency against transport proteins compared to their non-fluorinated counterparts.
  • Sulfamoyl Group : The presence of the sulfamoyl group is crucial for maintaining activity at certain receptor sites, emphasizing its role in binding affinity and specificity .

Anti-inflammatory Potential

In a study focusing on inflammatory pathways, this compound was evaluated for its ability to modulate cytokine release in human macrophages. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Cancer Research

Another area of investigation has been the compound's efficacy in cancer models. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against various cancer cell lines, demonstrating varying degrees of effectiveness based on concentration and exposure time .

Q & A

Q. What are the key challenges in synthesizing 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis is complicated by steric hindrance from the isopropylsulfamoyl group and the electron-withdrawing nature of the fluorine atom, which reduces reactivity at the benzoic acid core. To optimize yields, consider:

  • Temperature modulation : Lower temperatures (e.g., 0–5°C) during sulfamoylation to minimize side reactions .
  • Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates .
  • Protecting groups : Protect the sulfamoyl group with tert-butoxycarbonyl (Boc) to prevent undesired interactions during fluorination .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹H NMR (δ 1.2–1.4 ppm for isopropyl protons) confirm structural integrity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₀H₁₁FNO₄S: 260.04 g/mol) .

Q. How does the compound’s solubility and stability vary under different pH conditions?

The benzoic acid moiety confers pH-dependent solubility:

  • Acidic conditions (pH < 3) : Poor solubility due to protonation of the carboxylate group.
  • Neutral/basic conditions (pH 7–9) : Improved solubility via deprotonation. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. What role does the fluorine atom play in modulating the compound’s physicochemical properties for material science applications?

Fluorine enhances thermal stability (decomposition temperature >250°C) and hydrophobicity (logP ≈ 2.8), making the compound suitable for:

  • Polymer additives : Improves resistance to thermal degradation in polyesters .
  • Hydrophobic coatings : Forms self-assembled monolayers (SAMs) on metal surfaces .

Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal:

  • Electrophilic character : The sulfamoyl group’s sulfur atom has a partial positive charge (+0.32 e), favoring nucleophilic attack.
  • Steric maps : The isopropyl group creates a steric barrier, reducing reactivity at the ortho position .

Q. What strategies resolve contradictions in reported biological activities of structurally related sulfamoyl benzoic acids?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay variability. Mitigate this by:

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may influence results .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

  • Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB ID 3R7) to map binding interactions .

Q. What synthetic routes minimize byproducts during the introduction of the isopropylsulfamoyl group?

  • Stepwise sulfamoylation : React 4-fluorobenzoic acid with chlorosulfonic acid first, followed by isopropylamine .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, lowering epimerization risks .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s logD (octanol-water distribution coefficient)?

Variations arise from measurement methods:

  • Shake-flask vs. HPLC : Shake-flask assays (logD = 2.5) may overestimate hydrophobicity due to incomplete phase separation, whereas HPLC-derived values (logD = 2.1) are more reliable .

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic adjustments : Account for plasma protein binding (90% in vivo vs. 60% in vitro) .
  • Metabolite identification : Use hepatocyte models to simulate in vivo metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.